molecular formula C4H6I2 B12536240 Cyclopropane, 1,2-diiodo-1-methyl- CAS No. 653605-61-9

Cyclopropane, 1,2-diiodo-1-methyl-

Cat. No.: B12536240
CAS No.: 653605-61-9
M. Wt: 307.90 g/mol
InChI Key: LNPUPQPEAUZMFR-UHFFFAOYSA-N
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Description

Cyclopropane, 1,2-diiodo-1-methyl- is a cycloalkane compound with the molecular formula C4H6I2 It is a derivative of cyclopropane, where two iodine atoms and one methyl group are substituted at the 1 and 2 positions of the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1,2-diiodo-1-methyl- typically involves the reaction of cyclopropane derivatives with iodine and methylating agents. One common method is the iodination of 1-methylcyclopropane using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of cyclopropane, 1,2-diiodo-1-methyl- may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,2-diiodo-1-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with oxygen-containing functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Cyclopropane derivatives with hydroxyl, amino, or thiol groups.

    Reduction: Cyclopropane derivatives with hydrogen or alkyl groups.

    Oxidation: Cyclopropane derivatives with carbonyl or carboxyl groups.

Scientific Research Applications

Cyclopropane, 1,2-diiodo-1-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropane, 1,2-diiodo-1-methyl- involves its interaction with various molecular targets and pathways. The iodine atoms and the strained cyclopropane ring make the compound highly reactive, allowing it to participate in a range of chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane, 1,1-diiodo-2-methyl-
  • Cyclopropane, 1,2-dibromo-1-methyl-
  • Cyclopropane, 1,2-dichloro-1-methyl-

Uniqueness

Cyclopropane, 1,2-diiodo-1-methyl- is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity compared to other halogenated cyclopropane derivatives. The iodine atoms increase the compound’s molecular weight and influence its physical and chemical properties, making it suitable for specific applications in synthesis and research.

Biological Activity

Cyclopropane, 1,2-diiodo-1-methyl- (C4H6I2), is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Cyclopropane, 1,2-diiodo-1-methyl- features a three-membered cyclopropane ring with two iodine atoms and a methyl group attached. This unique structure contributes to its reactivity and biological activity. The presence of iodine atoms often enhances the compound's interaction with biological targets due to their electronegative nature.

Biological Activities

Research indicates that cyclopropane derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Cyclopropane derivatives have been shown to possess significant antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Antitumor Activity : Cyclopropane derivatives are being explored for their potential as anticancer agents. Studies indicate that these compounds can inhibit the proliferation of cancer cells in vitro, suggesting their utility in cancer therapy.
  • Neurochemical Effects : Some cyclopropane derivatives have been linked to neurochemical activities, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders.

The mechanisms underlying the biological activities of cyclopropane, 1,2-diiodo-1-methyl- are still under investigation. However, several pathways have been proposed:

  • Enzyme Inhibition : Cyclopropane compounds can act as enzyme inhibitors. Their structural features allow them to interact with active sites of enzymes, disrupting normal biochemical pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that cyclopropane derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Antitumor Activity Evaluation

A study evaluated the anticancer effects of cyclopropane derivatives against various cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)% Inhibition
AMDA-MB-23112.585
BHeLa15.078
CPC-310.090

These findings suggest that cyclopropane derivatives can effectively inhibit the growth of multiple cancer cell lines at micromolar concentrations .

Neurochemical Effects

Research into the neurochemical effects of cyclopropane derivatives has revealed potential benefits in modulating neurotransmitter systems. For instance, a derivative was shown to enhance serotonin levels in animal models, indicating a possible application in treating depression .

Safety and Toxicology

While the biological activities of cyclopropane, 1,2-diiodo-1-methyl- are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at lower concentrations, these compounds exhibit minimal cytotoxicity towards normal cells while maintaining efficacy against tumor cells . Further investigations into long-term effects and mechanisms of toxicity are needed.

Properties

CAS No.

653605-61-9

Molecular Formula

C4H6I2

Molecular Weight

307.90 g/mol

IUPAC Name

1,2-diiodo-1-methylcyclopropane

InChI

InChI=1S/C4H6I2/c1-4(6)2-3(4)5/h3H,2H2,1H3

InChI Key

LNPUPQPEAUZMFR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1I)I

Origin of Product

United States

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